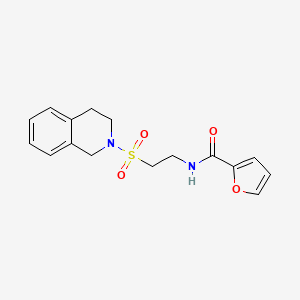

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide

Description

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide is a synthetic organic compound featuring a fused dihydroisoquinoline core linked via a sulfonamide-ethyl bridge to a furan-2-carboxamide moiety. The dihydroisoquinoline scaffold is notable for its presence in bioactive molecules targeting neurological and enzymatic pathways, while the sulfonyl and carboxamide groups enhance solubility and binding affinity.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-16(15-6-3-10-22-15)17-8-11-23(20,21)18-9-7-13-4-1-2-5-14(13)12-18/h1-6,10H,7-9,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJVDPHRJAQXFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide generally involves multi-step organic synthesis techniques. A common route includes the initial formation of the furan-2-carboxamide followed by the introduction of the sulfonyl-ethyl chain through sulfonation reactions. The 3,4-dihydroisoquinoline moiety is then incorporated via alkylation under controlled temperature and pH conditions. Industrial Production Methods : Industrially, the production scales up these reactions using optimized catalysts, high-purity reagents, and continuous flow reactors to ensure high yield and purity. Advanced purification techniques like column chromatography and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: : N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide undergoes several types of reactions, such as:

Oxidation: : Primarily affecting the furan ring, producing furan-2-carboxylic acid derivatives.

Reduction: : Mostly occurs at the sulfonyl group leading to sulfinyl or thiol derivatives.

Substitution: : The ethyl chain and isoquinoline can undergo nucleophilic substitution. Common Reagents and Conditions : Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. Major Products : The major products depend on the reaction type, with furan derivatives, sulfonyl derivatives, and various substituted isoquinolines being the primary outcomes.

Scientific Research Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide finds usage across multiple domains:

Chemistry: : Used as an intermediate in complex organic synthesis, particularly in the construction of heterocyclic compounds.

Biology: : Explored for its potential as a biochemical probe in studying sulfonamide interactions and as a precursor for biologically active molecules.

Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: : Utilized in the development of advanced materials, such as specialty polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide is multifaceted:

Molecular Targets: : The compound interacts with enzymes and receptors, particularly those involved in metabolic and signaling pathways.

Pathways Involved: : It modulates pathways related to inflammation and cell proliferation, contributing to its observed biological effects.

Comparison with Similar Compounds

TKDC (N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide)

- Structural Similarities: Both compounds incorporate the 3,4-dihydroisoquinoline core and a sulfonamide linker.

- Key Differences : TKDC substitutes the furan carboxamide with a 4-chlorophenyl group and a methanesulfonamide, resulting in distinct electronic properties.

Benzothiazole-Isoquinoline Derivatives (e.g., 4a-4p)

- Structural Similarities: These derivatives retain the dihydroisoquinoline moiety but replace the sulfonamide-ethyl-furan system with a benzothiazole-acetamide group.

BChE Inhibitors (e.g., Compounds 5–11)

- Structural Similarities: Compounds like 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-morpholinoethyl)benzamide share the dihydroisoquinoline core but employ benzamide or morpholinoethyl substituents.

- Activity : These analogs demonstrated selective inhibition of butyrylcholinesterase (BChE) and anti-amyloid-β aggregation, highlighting the pharmacological versatility of the core scaffold .

Pharmacophore and Binding Interactions

- Sulfonamide vs. Acetamide Linkers : The sulfonamide group in the target compound may enhance hydrogen bonding compared to the acetamide linkers in benzothiazole derivatives (e.g., 4a-4p) .

- Furan vs. Aromatic Substitutents : The furan ring’s electron-rich nature could influence π-π stacking interactions differently than chlorophenyl (TKDC) or benzothiazole groups .

Table of Structural and Functional Comparisons

Computational and Experimental Insights

- Docking Studies : Glide docking () has been employed for analogs like TKDC to predict binding poses in receptor targets. The target compound’s sulfonamide and furan groups may require torsional flexibility adjustments during simulations .

- Bioactivity Prediction: Structural analogs with morpholinoethyl or pyrrolidinyl groups (e.g., Compounds 6–7) show enhanced BChE inhibition, suggesting that modifying the carboxamide terminus of the target compound could optimize activity .

Q & A

Q. What are the recommended multi-step synthetic routes for N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized?

A robust synthesis typically involves:

Cyclization of precursors to form the dihydroisoquinoline core under acidic or reductive conditions .

Sulfonylation of the ethylamine linker using sulfonyl chlorides in anhydrous dichloromethane with triethylamine as a base .

Amide coupling between the sulfonylated intermediate and furan-2-carboxylic acid using carbodiimide reagents (e.g., EDCI) and catalytic DMAP .

Optimization parameters :

- Temperature : 0–25°C for sulfonylation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) achieves >95% purity .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the dihydroisoquinoline and furan moieties (e.g., aromatic protons at δ 6.5–8.0 ppm) .

- HPLC-MS : Verifies molecular weight (e.g., [M+H]+ at m/z 405.4) and purity (>95%) .

- X-ray crystallography : Resolves conformational details (e.g., sulfonamide bond geometry) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antiviral screening : Plaque reduction assays in HEK293T or Vero E6 cells (e.g., IC50 determination against coronaviruses) .

- Enzyme inhibition : Fluorometric assays targeting proteases or kinases (e.g., SARS-CoV-2 3CLpro) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

- Target selection : Prioritize proteins with conserved binding pockets (e.g., viral proteases, neurotransmitter receptors) .

- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Key interactions include:

- Sulfonamide oxygen hydrogen bonds with catalytic residues (e.g., His41 in MERS-CoV main protease) .

- π-π stacking between the furan ring and hydrophobic pockets .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How do structural modifications influence bioactivity?

Table 1: Structure-Activity Relationships (SAR) of Key Derivatives

Q. How can researchers resolve contradictions in reported bioactivity data?

Q. What advanced in vitro models best predict in vivo efficacy?

Q. Which methodologies are recommended for pharmacokinetic profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.